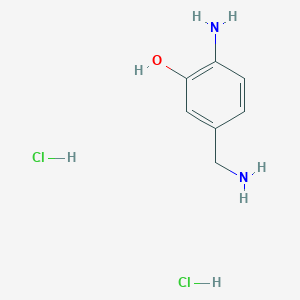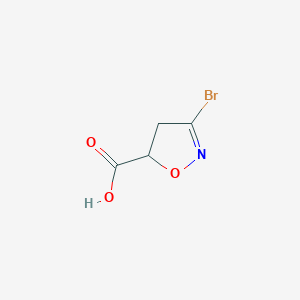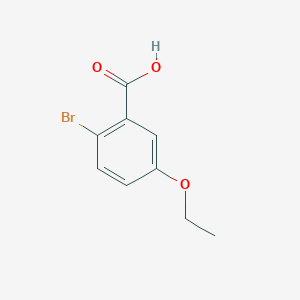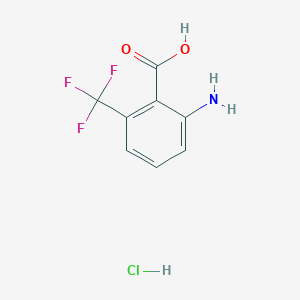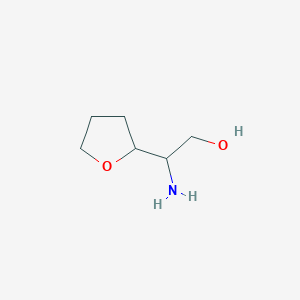
6-bromo-1H-indole-2-carbonitrile
Vue d'ensemble
Description
6-bromo-1H-indole-2-carbonitrile is a compound with the CAS Number 1420537-60-5 . It has a molecular weight of 221.06 and is a solid at room temperature .
Synthesis Analysis
The synthesis of 6-bromo-1H-indole-2-carbonitrile and similar compounds has been studied extensively. One approach involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions .Molecular Structure Analysis
The molecular structure of 6-bromo-1H-indole-2-carbonitrile is represented by the linear formula C9H5BrN2 . The InChI code for this compound is 1S/C9H5BrN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H .Chemical Reactions Analysis
The compound 6-bromo-1H-indole-2-carbonitrile can undergo various chemical reactions. For instance, it can participate in Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings to afford a variety of di-, tri- and tetra-substituted indole-2-carbonitriles .Physical And Chemical Properties Analysis
6-bromo-1H-indole-2-carbonitrile is a solid at room temperature . It has a melting point of 190 - 192 degrees Celsius .Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives.
- Results or Outcomes: The results or outcomes would also depend on the specific derivative and its intended use. However, the source indicates that indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of Highly Functionalized 1H-Indole-2-carbonitriles
- Application Summary: An approach for the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles is described .
- Methods of Application: The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions. The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings afforded a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
- Results or Outcomes: The results of these reactions were a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives.
- Results or Outcomes: The results or outcomes would also depend on the specific derivative and its intended use. However, the source indicates that indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of Highly Functionalized 1H-Indole-2-carbonitriles
- Application Summary: An approach for the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles is described .
- Methods of Application: The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions. The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings afforded a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
- Results or Outcomes: The results of these reactions were a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives.
- Results or Outcomes: The results or outcomes would also depend on the specific derivative and its intended use. However, the source indicates that indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of Highly Functionalized 1H-Indole-2-carbonitriles
- Application Summary: An approach for the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles is described .
- Methods of Application: The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions. The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings afforded a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
- Results or Outcomes: The results of these reactions were a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTZWOPSFGBVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-indole-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)
![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)
![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)

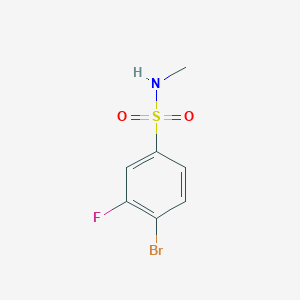
![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)

